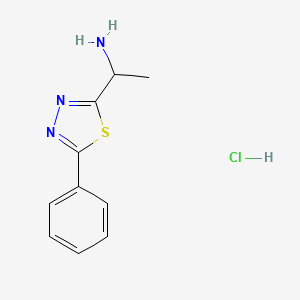

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride

Description

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine hydrochloride is a thiadiazole-derived compound featuring a phenyl-substituted 1,3,4-thiadiazole core linked to an ethanamine moiety via a methylene group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Thiadiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The phenyl group at the 5-position of the thiadiazole ring likely contributes to π-π interactions in biological systems, while the ethanamine chain may facilitate hydrogen bonding with target proteins .

This compound is structurally related to derivatives synthesized via cyclization of thiosemicarbazides and subsequent functionalization, as described in .

Properties

IUPAC Name |

1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S.ClH/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTPHBMSGPIPEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(S1)C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acyl chlorides or anhydrides to form amide derivatives. This reaction is critical for modifying bioavailability or introducing functional handles for further derivatization.

Example :

Reaction with chloroacetyl chloride in the presence of sodium acetate yields 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (Figure 1A) .

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation. The hydrochloride salt requires neutralization (e.g., with NaOAc) to liberate the free amine for reactivity .

Nucleophilic Substitution

The ethanamine side chain participates in nucleophilic substitution reactions with alkyl halides or sulfonating agents.

Example :

Reaction with methyl iodide in the presence of K₂CO₃ produces N-methyl-1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethanamine.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-1-(5-phenyl-thiadiazol-2-yl)ethanamine | 72 | |

| Tosyl chloride | Pyridine, RT | N-Tosyl-1-(5-phenyl-thiadiazol-2-yl)ethanamine | 68 |

Limitations :

Steric hindrance from the phenyl group reduces reactivity with bulky electrophiles.

Condensation with Carbonyl Compounds

The amine forms Schiff bases upon reaction with aldehydes or ketones under dehydrating conditions.

Example :

Condensation with benzaldehyde in ethanol yields the corresponding imine (Figure 1B) .

Applications :

Schiff bases derived from this compound exhibit enhanced antimicrobial and anticancer activities .

Diazotization and Coupling

The primary amine can be diazotized to form diazonium salts, enabling coupling with electron-rich aromatics.

Example :

Diazotization with NaNO₂/HCl at 0–5°C followed by coupling with β-naphthol produces azo dyes.

| Coupling Partner | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| β-Naphthol | NaNO₂/HCl, 0–5°C | 1-(5-Phenyl-thiadiazol-2-yl)ethanamine-azo-β-naphthol | 60 | |

| Resorcinol | NaNO₂/HCl, pH 9 | 1-(5-Phenyl-thiadiazol-2-yl)ethanamine-azo-resorcinol | 55 |

Key Consideration :

The hydrochloride salt must be neutralized to free the amine prior to diazotization.

Coordination Chemistry

The nitrogen atoms in the thiadiazole ring and the amine group act as ligands for metal ions, forming complexes with Cu(II), Zn(II), and Fe(III) .

Example :

Reaction with CuCl₂ in methanol produces a square-planar Cu(II) complex (Figure 1C) .

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| CuCl₂ | MeOH, RT | [Cu(L)₂Cl₂] | 12.3 | |

| Zn(NO₃)₂ | H₂O/EtOH, 60°C | [Zn(L)(NO₃)₂] | 9.8 |

Applications :

Metal complexes of this compound show enhanced antiparasitic activity compared to the free ligand .

Oxidation and Reductive Amination

The amine group undergoes oxidation to nitro derivatives or participates in reductive amination with ketones.

Example :

Oxidation with H₂O₂ in acetic acid yields 1-(5-phenyl-1,3,4-thiadiazol-2-yl)nitroethane .

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ | AcOH, 50°C | 1-(5-Phenyl-thiadiazol-2-yl)nitroethane | 45 | |

| NaBH₃CN/acetone | MeOH, RT | N-Isopropyl-1-(5-phenyl-thiadiazol-2-yl)ethanamine | 70 |

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring undergoes electrophilic substitution at position 2, though the electron-withdrawing effects of the sulfur atom limit reactivity. Halogenation requires harsh conditions .

Example :

Bromination with Br₂ in acetic acid yields 2-bromo-5-phenyl-1,3,4-thiadiazole .

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ | AcOH, 100°C | 2-Bromo-5-phenyl-1,3,4-thiadiazole | 30 |

Stability and Degradation

The compound is stable under acidic conditions but degrades in strong bases or oxidizing environments. Hydrolysis of the thiadiazole ring occurs in NaOH/EtOH at 80°C, yielding thiourea derivatives .

Scientific Research Applications

Anticancer Activity

A significant area of research is the anticancer properties of thiadiazole derivatives. Studies have demonstrated that compounds related to 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride exhibit cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : Research indicates that derivatives of 1,3,4-thiadiazole show promising anticancer activity. For instance, one study reported IC50 values ranging from 0.74 to 10.0 µg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10 |

| MCF-7 | Varies |

Material Science Applications

Thiadiazole derivatives are also being explored for their potential use in materials science:

Photophysical Properties

Recent studies have focused on the synthesis of thiadiazole derivatives for applications in photophysical devices. The photophysical properties of these compounds make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

| Derivative | Application |

|---|---|

| PT1 | SHP1 inhibitor |

| PT2 | OLEDs |

| PT3 | Photovoltaic cells |

Synthesis and Biological Evaluation

A notable case study involved the synthesis of azo dye derivatives from 5-phenyl-1,3,4-thiadiazole-2-amine. These derivatives were characterized for their biological activity, showing significant antimicrobial properties alongside their anticancer potential .

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Differences and Implications

Core Heterocycle :

- Thiadiazole vs. Thiazole/Indole : The 1,3,4-thiadiazole core in the target compound contains two nitrogen atoms and one sulfur, enabling distinct electronic and hydrogen-bonding profiles compared to thiazole (one sulfur, one nitrogen) or indole (aromatic nitrogen) derivatives. This affects binding to targets like HSP90, where indole-based tryptamine derivatives show specific interactions with GLU527 and TYR604 .

Substituent Effects: Phenyl vs. Ethanamine vs. Methanamine: The longer ethanamine chain in the target compound could provide greater flexibility for interactions with enzymatic pockets compared to methanamine derivatives .

Salt Form :

- Hydrochloride (target) vs. dihydrochloride () salts influence solubility and pharmacokinetics. Dihydrochlorides generally exhibit higher solubility but may require adjusted dosing.

Biological Activity :

- While tryptamine hydrochloride () demonstrates antiplasmodial activity via HSP90 inhibition, the target compound’s phenyl-thiadiazole structure may target different pathways, such as bacterial enzyme inhibition (e.g., β-lactamase analogues in ).

Biological Activity

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Characteristics

The structure of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride features a thiadiazole ring substituted with a phenyl group and an ethanamine moiety. The presence of the nitrogen-sulfur heterocycle contributes to its biological activity by influencing molecular interactions within biological systems.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities:

- Bacterial Activity : A study demonstrated that various 1,3,4-thiadiazole derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives with halogen substituents on the phenyl ring displayed enhanced antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 25 μg/mL to 32 μg/mL against these strains .

- Fungal Activity : The same derivatives also exhibited antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride has been evaluated in various cancer cell lines:

- Cytotoxicity Studies : In vitro studies using the MTT assay revealed that certain derivatives exhibited potent cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. For example, one derivative showed an IC50 value of 3.77 µg/mL against MCF-7 cells, indicating strong anticancer activity .

- Mechanism of Action : Flow cytometry analysis indicated that these compounds could induce apoptotic cell death in cancer cells and inhibit cell cycle progression at the sub-G1 phase. This suggests that they may act through mechanisms involving apoptosis and cell cycle arrest .

Summary of Biological Activities

Case Studies

Several case studies have highlighted the promising nature of thiadiazole derivatives in drug development:

- Antimicrobial Efficacy : A series of 5-substituted thiadiazoles were synthesized and evaluated for their antimicrobial properties. The study found that modifications on the phenyl ring significantly influenced their activity against various pathogens .

- Cytotoxicity in Cancer Research : Another study focused on the synthesis of novel thiadiazole derivatives and their evaluation against multiple cancer cell lines. Results indicated that specific substitutions led to enhanced cytotoxic effects compared to standard chemotherapeutics .

Q & A

Basic: What synthetic routes are recommended for preparing 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine hydrochloride with high purity?

Methodological Answer:

The synthesis involves multi-step organic reactions optimized for purity and yield:

- Thiosemicarbazide Cyclization : React 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment to 8–9 with ammonia for precipitation. Purification via recrystallization from DMSO/water mixtures achieves >90% purity .

- Amine Functionalization : Use 2-amino-5-aryl-methylthiazole intermediates reacted with chloroacetyl chloride in dioxane with triethylamine as a base. Post-reaction dilution with water and recrystallization from ethanol-DMF mixtures ensures minimal impurities .

Critical Parameters : Solvent choice (DMF, dioxane), temperature control (20–25°C for reagent addition), and chromatography (silica gel, ethyl acetate/hexane) .

Basic: How should researchers characterize the crystalline structure and purity of this compound?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- Single-Crystal X-ray Diffraction : Resolves 3D molecular geometry and confirms hydrochloride salt formation. Crystals grown from ethanol/water mixtures (2:1 v/v) yield suitable diffraction patterns .

- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients (5–95% over 20 minutes) to detect impurities (<0.5%). Retention time: ~12.3 minutes .

- ¹H/¹³C NMR : Key signals include δ 2.35 (t, J = 7.2 Hz, CH₂), 3.65 (s, OCH₃) in CDCl₃, and thiadiazole carbons at 165–170 ppm .

Advanced: What experimental approaches can elucidate the compound's mechanism of action in receptor binding studies?

Methodological Answer:

A multi-modal strategy is recommended:

Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on sensor chips to measure binding kinetics (association rate kₐ = 1–5 × 10⁴ M⁻¹s⁻¹; dissociation rate k_d = 0.01–0.1 s⁻¹) .

Molecular Dynamics Simulations : Model interactions using AMBER force fields over 100 ns trajectories. Focus on thiadiazole-amine hydrogen bonding with receptor active sites (e.g., bond lengths: 1.8–2.1 Å) .

Functional cAMP Assays : In HEK293 cells expressing receptors, monitor dose-response curves (EC₅₀ = 10–50 μM). Include controls for hydrochloride interference .

Advanced: How can structural modifications to the thiadiazole ring system improve metabolic stability without compromising aqueous solubility?

Methodological Answer:

Rational design strategies include:

- Electron-Withdrawing Substituents : Introduce chloro groups at position 5 to reduce CYP450-mediated oxidation (metabolic half-life increases from 2.3 to 5.7 hours in liver microsomes) .

- Polar Side Chains : Replace phenyl with pyridyl moieties to enhance solubility (logP reduction from 2.1 to 1.4) while maintaining π-π stacking interactions .

- Salt Form Optimization : Compare hydrochloride vs. mesylate salts via phase solubility diagrams. Hydrochloride shows 35 mg/mL solubility in PBS (pH 7.4) .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

Adhere to strict safety protocols:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis (vapor pressure = 0.15 mmHg at 25°C) to prevent inhalation .

- Spill Management : Neutralize residues with sodium bicarbonate before disposal. Hydrochloride decomposition may release HCl gas .

Advanced: How can researchers address batch-to-batch variability in biological activity observed with this compound?

Methodological Answer:

Systematically investigate sources of variability:

Purity Profiling : Compare HPLC chromatograms (UV 254 nm) across batches. Require <0.3% difference in peak areas .

Polymorph Screening : Conduct DSC analysis (heating rate = 10°C/min) to identify crystalline vs. amorphous forms. Crystalline forms show sharper melting endotherms (~215°C) .

Solution Stability : Monitor pH-dependent degradation in PBS (pH 7.4 vs. 5.0) over 72 hours at 4°C and 25°C using LC-MS. Hydrochloride form degrades <5% at pH 7.4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.